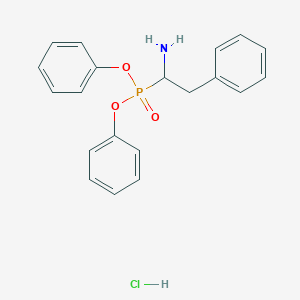
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” is a chemical compound with the CAS RN®: 1171995-49-5 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of “this compound” involves the use of a covalent chromatography system. In this system, a derivative of the compound bearing Gly-Gly-Gly as a spacer is immobilized on the Sepharose 4FF gel . This system has been used for the purification of naturally occurring chymotrypsin-like serine proteases .Chemical Reactions Analysis
“this compound” is known to irreversibly and specifically inactivate serine proteases by forming a covalent bond . This property has been utilized in various biological systems through irreversible inactivation reactions .科学的研究の応用
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is widely used in scientific research applications due to its ability to inhibit PKC and its ability to be synthesized in the laboratory. It has been used to study signal transduction pathways, cell cycle regulation, and apoptosis. It has also been used to study the role of PKC in the regulation of gene expression, neuronal plasticity, and learning and memory.
作用機序
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is an inhibitor of protein kinase C (PKC). It binds to the active site of the enzyme and blocks its activity. This prevents the phosphorylation of proteins, which is necessary for signal transduction pathways to be activated.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of PKC in a variety of cell types. It has also been shown to inhibit the phosphorylation of proteins involved in signal transduction pathways and cell cycle regulation. In addition, it has been shown to inhibit the expression of genes involved in neuronal plasticity, learning, and memory.
実験室実験の利点と制限
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound that can be synthesized in the laboratory, it is relatively inexpensive, and it is easy to use. However, it has some limitations. It is not very stable and it is not very specific, so it can inhibit other kinases in addition to PKC.
将来の方向性
There are several potential future directions for research on Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride. It could be used to study the role of PKC in other physiological processes, such as cell differentiation and immune response. It could also be used to study the effects of PKC inhibitors on cancer cells. Additionally, it could be used to investigate the effects of PKC inhibitors on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to develop new PKC inhibitors that are more specific and more stable than this compound.
合成法
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is synthesized by reacting diphenylphosphoryl chloride (DPPC) with 1-amino-2-phenylethylphosphonate (APEP) in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature and the product is purified by recrystallization from methanol.
Safety and Hazards
特性
IUPAC Name |
1-diphenoxyphosphoryl-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO3P.ClH/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19;/h1-15,20H,16,21H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASSQNFAQQHNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
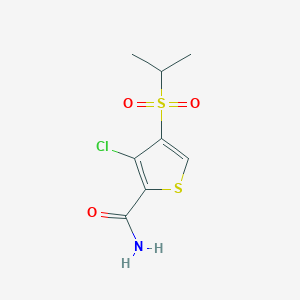




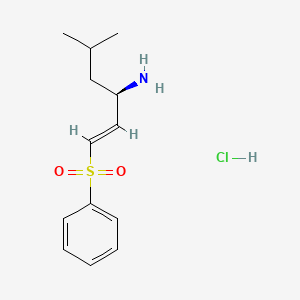

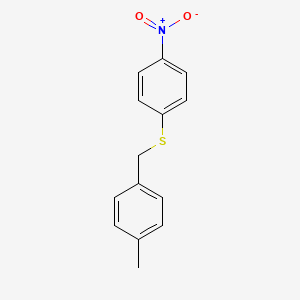
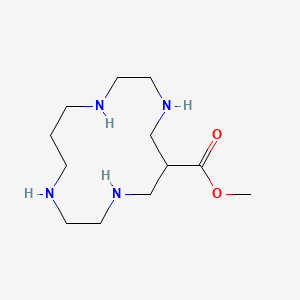


![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)